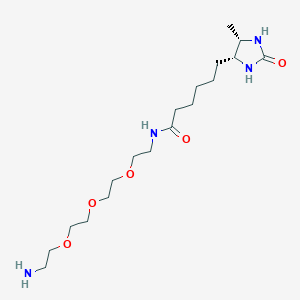

Amine-PEG3-Desthiobiotin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H36N4O5 |

|---|---|

Peso molecular |

388.5 g/mol |

Nombre IUPAC |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

InChI |

InChI=1S/C18H36N4O5/c1-15-16(22-18(24)21-15)5-3-2-4-6-17(23)20-8-10-26-12-14-27-13-11-25-9-7-19/h15-16H,2-14,19H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16+/m0/s1 |

Clave InChI |

RDKKYGNEWXGKMS-JKSUJKDBSA-N |

SMILES isomérico |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN |

SMILES canónico |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN |

Origen del producto |

United States |

Foundational & Exploratory

Amine-PEG3-Desthiobiotin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG3-Desthiobiotin is a versatile, multi-functional molecule that has become an invaluable tool in biotechnology and drug discovery. It integrates three key chemical moieties: a reactive primary amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin affinity tag. This unique combination of features enables a wide range of applications, from the reversible purification of proteins to its use as a flexible linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

The primary advantage of this compound lies in the reversible binding of its desthiobiotin group to streptavidin.[2] Unlike the extremely strong interaction between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction allows for the gentle elution of tagged molecules under physiological conditions, typically by competitive displacement with free biotin.[2] This "soft-release" characteristic is crucial for preserving the native conformation and function of purified proteins and protein complexes.

The PEG3 spacer enhances the aqueous solubility of the molecule and any conjugate it is attached to, while also providing a flexible linker arm that minimizes steric hindrance during binding events.[1] The terminal primary amine serves as a versatile reactive handle for conjugation to a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters).[5][6]

This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties and Specifications

This compound is a well-characterized molecule with consistent chemical and physical properties. Below is a summary of its key specifications, compiled from various commercial suppliers.

| Property | Value | Reference(s) |

| Chemical Name | N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide | [7] |

| Molecular Formula | C18H36N4O5 | [6][7] |

| Molecular Weight | 388.5 g/mol | [6][7] |

| CAS Number | 2237234-71-6 | [6][7] |

| Appearance | Colorless to light yellow liquid or semi-solid | [2] |

| Purity | Typically >95% | [6][8] |

| Solubility | Soluble in water, DMSO, and DMF | [2] |

| Storage Conditions | Store at -20°C, desiccated | [2][6] |

Key Applications and Methodologies

Bioconjugation

The primary amine group of this compound allows for its covalent attachment to a wide range of biomolecules and surfaces. The most common conjugation strategy involves the formation of a stable amide bond with a carboxylic acid group on the target molecule.

Logical Workflow for Bioconjugation to a Carboxylic Acid

Figure 1: Workflow for conjugating this compound to a carboxylic acid.

Experimental Protocol: Conjugation to a Protein via EDC/NHS Chemistry

This protocol is adapted from standard procedures for amine-carboxy coupling and should be optimized for the specific protein of interest.

Materials:

-

Protein with accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column for buffer exchange

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS.

-

Activation of Carboxylic Acids:

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

-

Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Coupling Reaction:

-

Immediately after activation, exchange the protein solution into Coupling Buffer using a desalting column to remove excess EDC/NHS.

-

Dissolve this compound in the Coupling Buffer.

-

Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

-

Remove excess, unreacted this compound and reaction byproducts by dialysis or using a desalting column.

-

-

Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which should show a mass shift), mass spectrometry, or a HABA assay to quantify the degree of labeling.

Affinity Purification

The desthiobiotin tag allows for the efficient capture of the conjugated molecule onto a streptavidin-coated solid support (e.g., magnetic beads or agarose (B213101) resin). The key advantage is the ability to elute the captured molecule under gentle conditions.

| Parameter | Biotin-Streptavidin Interaction | Desthiobiotin-Streptavidin Interaction | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹¹ M | [9] |

| Binding Strength | Very Strong (Effectively irreversible under native conditions) | Moderate (Reversible) | [9] |

| Elution Conditions | Harsh, denaturing conditions (e.g., low pH, boiling in SDS) | Gentle, competitive displacement with free biotin at neutral pH | [9] |

Experimental Workflow for Affinity Purification

Figure 2: Workflow for affinity purification using a desthiobiotin tag.

Experimental Protocol: Pull-Down of a Desthiobiotinylated Protein

Materials:

-

Desthiobiotinylated protein sample

-

Streptavidin magnetic beads

-

Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4

-

Elution Buffer: Binding/Wash Buffer containing 50 mM D-Biotin

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic bead slurry.

-

Aliquot the desired amount of beads into a microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads, then discard the supernatant.

-

Wash the beads twice with Binding/Wash Buffer.

-

-

Binding:

-

Resuspend the washed beads in the desthiobiotinylated protein sample.

-

Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads on the magnetic stand and collect the supernatant (this is the "flow-through" and can be saved for analysis).

-

Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Pellet the beads on the magnetic stand and carefully collect the supernatant containing the purified protein.

-

Repeat the elution step for maximum recovery.

-

-

Analysis: Analyze the flow-through, wash, and eluate fractions by SDS-PAGE and Western blot or other protein analysis methods to assess purification efficiency.

PROTAC Development

This compound is increasingly used as a bifunctional linker in the synthesis of PROTACs.[3][10] In this context, it is not used for its affinity properties but rather as a flexible, hydrophilic spacer to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The primary amine of this compound can be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand to initiate the PROTAC assembly. The desthiobiotin end can then be chemically modified to couple to the other ligand.

The PROTAC Mechanism of Action

Figure 3: The general mechanism of action for a PROTAC.

Experimental Protocol: General PROTAC Synthesis via Amide Coupling

This protocol outlines a general strategy for incorporating an amine-linker into a PROTAC.

Materials:

-

Target Protein Ligand with a carboxylic acid group

-

This compound

-

E3 Ligase Ligand with a reactive group for coupling to the desthiobiotin moiety (may require modification of desthiobiotin)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

HPLC for purification

Procedure:

-

Activate the Carboxylic Acid: Dissolve the target protein ligand in anhydrous DMF. Add HATU and DIPEA and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Couple the Linker: Add this compound to the reaction mixture and stir for 2-4 hours at room temperature. Monitor the reaction by LC-MS.

-

Purify the Intermediate: Purify the resulting ligand-linker intermediate by preparative HPLC.

-

Modify the Desthiobiotin (if necessary): The desthiobiotin moiety may need to be chemically modified to present a suitable functional group for reaction with the E3 ligase ligand.

-

Couple the E3 Ligase Ligand: React the purified and modified ligand-linker intermediate with the E3 ligase ligand under appropriate coupling conditions.

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC and confirm its identity and purity by LC-MS and NMR.

Quantitative Data

While specific data such as conjugation efficiency and purification yields are highly dependent on the specific molecules and experimental conditions used, some key quantitative parameters are available.

| Parameter | Value | Notes | Reference(s) |

| Dissociation Constant (Kd) of Desthiobiotin-Streptavidin | ~10⁻¹¹ M | This weaker affinity compared to biotin (~10⁻¹⁵ M) is the basis for its reversible binding and gentle elution. | [9] |

| Streptavidin Bead Binding Capacity (for Biotin) | >120 nmol of free biotin per mL of resin | The binding capacity for larger desthiobiotinylated proteins will be lower due to steric hindrance and is dependent on the protein's size and degree of labeling. | [11][12] |

Conclusion

This compound is a powerful and versatile chemical tool with broad applications in life sciences and drug development. Its unique combination of a reactive amine, a hydrophilic PEG spacer, and a reversible desthiobiotin affinity tag provides researchers with a robust solution for bioconjugation, affinity purification, and the construction of complex molecules like PROTACs. The ability to gently elute captured molecules from streptavidin supports is a significant advantage over traditional biotin-based systems, preserving the integrity and function of sensitive biological samples. By understanding its core properties and leveraging the experimental methodologies outlined in this guide, researchers can effectively integrate this compound into their workflows to advance their scientific objectives.

References

- 1. Desthiobiotin-PEG3-Amine | CAS:2237234-71-6 | AxisPharm [axispharm.com]

- 2. Desthiobiotin PEG3 amine [nanocs.net]

- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 4. Desthiobiotin PEG amine [nanocs.net]

- 5. tebubio.com [tebubio.com]

- 6. Desthiobiotin-PEG3-Amine, 2237234-71-6 | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

- 8. precisepeg.com [precisepeg.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. goldbio.com [goldbio.com]

- 12. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]

Amine-PEG3-Desthiobiotin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amine-PEG3-Desthiobiotin, a versatile tool in modern molecular biology and drug discovery. This document details its chemical structure, physicochemical properties, and key applications, including detailed experimental protocols. Particular emphasis is placed on its utility in affinity purification, protein labeling, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Properties

This compound is a trifunctional molecule comprising a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin headgroup. Each component imparts unique functionalities, making it a highly adaptable reagent for a variety of biochemical applications.

-

Primary Amine (-NH2): This functional group serves as a reactive handle for covalent modification of various molecules. It readily reacts with activated carboxylic acids (e.g., NHS esters) or can be coupled to carboxyl groups using carbodiimide (B86325) chemistry (e.g., EDC) to form stable amide bonds.

-

PEG3 Spacer: The short, hydrophilic triethylene glycol spacer enhances the solubility of the molecule and the resulting conjugates in aqueous buffers. This spacer arm also minimizes steric hindrance between the conjugated molecule and the desthiobiotin moiety, facilitating efficient binding to streptavidin.

-

Desthiobiotin: This cyclic urea (B33335) analog of biotin (B1667282) retains a high affinity for streptavidin but exhibits a significantly faster dissociation rate compared to the nearly irreversible biotin-streptavidin interaction. This property of reversible binding is crucial for applications requiring the gentle elution of captured biomolecules.

Chemical Structure

The chemical structure of this compound is as follows:

IUPAC Name: N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Molecular Formula: C₁₈H₃₆N₄O₅

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 388.51 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [2] |

| Purity | Typically >95% | [3] |

| Storage | Store at -20°C, desiccated | [2] |

Key Applications and Experimental Protocols

This compound is a valuable reagent in a range of applications, primarily leveraging its ability to act as a reversible affinity tag and a flexible linker.

Biotinylation and Protein Labeling

The primary amine of this compound allows for its straightforward conjugation to proteins and other biomolecules containing accessible carboxyl groups. This process, often referred to as desthiobiotinylation, provides a means to tag proteins for subsequent detection, purification, or interaction studies.

This protocol describes the labeling of a protein with accessible carboxyl groups (e.g., on aspartic and glutamic acid residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups for reaction with the amine of this compound.

Materials:

-

Protein of interest in a carboxyl- and amine-free buffer (e.g., 100 mM MES, pH 4.7-6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase reaction efficiency)

-

Quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of EDC in reaction buffer immediately before use.

-

(Optional) Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in reaction buffer.

-

Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

-

Activation of Carboxyl Groups:

-

Add EDC stock solution to the protein solution to a final concentration of 2-10 mM.

-

(Optional) Add NHS or Sulfo-NHS stock solution to a final concentration of 5-10 mM.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated protein solution. A 20- to 50-fold molar excess of this compound over the protein is recommended.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris to quench any unreacted EDC and NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and other reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Confirm the successful labeling of the protein using techniques such as mass spectrometry or a streptavidin-based detection method (e.g., Western blot with streptavidin-HRP).

Affinity Purification and Pull-Down Assays

The reversible binding of desthiobiotin to streptavidin makes this compound an excellent tool for affinity purification of proteins and for studying protein-protein interactions through pull-down assays. A desthiobiotinylated "bait" protein can be immobilized on streptavidin-coated beads to capture its interacting "prey" proteins from a cell lysate. The key advantage is the ability to elute the entire complex under mild, native conditions using a solution of biotin, which preserves the integrity of protein complexes for downstream analysis.

Caption: Workflow for a pull-down assay using a desthiobiotinylated bait protein.

The difference in binding affinity between biotin and desthiobiotin is central to the utility of the latter in affinity-based applications.

| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions |

| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions (e.g., low pH, high temperature, chaotropic agents) |

| Desthiobiotin | ~10⁻¹¹ M | Mild, native conditions (e.g., competitive elution with excess free biotin at neutral pH and room temperature) |

Data compiled from multiple sources.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The amine functionality of this compound makes it a useful building block for the synthesis of PROTACs, where it can be incorporated as part of the linker.

The synthesis of a PROTAC using this compound as a linker component typically involves standard amide bond formation.

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.

Application in Signaling Pathway Elucidation: The TGF-β Pathway

The ability to isolate protein complexes under native conditions makes desthiobiotin-based affinity purification a powerful tool for studying signaling pathways. For example, a key protein in a signaling cascade can be desthiobiotinylated and used as bait to identify its interaction partners, thereby helping to map the protein-protein interaction network of the pathway.

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in various diseases. The pathway is initiated by the binding of a TGF-β ligand to its cell surface receptors, which then activate intracellular Smad proteins. These Smads form complexes and translocate to the nucleus to regulate gene expression.

Caption: Simplified representation of the canonical TGF-β/Smad signaling pathway.[4]

A desthiobiotinylated Smad protein could be used to pull down its interacting partners from the cytoplasm and nucleus, helping to identify novel regulators or components of the Smad complex.

Safety and Handling

This compound is intended for research use only. As with any chemical reagent, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at the recommended temperature of -20°C.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a highly versatile and valuable tool for researchers in molecular biology, proteomics, and drug discovery. Its unique combination of a reactive amine, a hydrophilic PEG spacer, and a reversibly binding desthiobiotin moiety enables a wide range of applications, from protein labeling and affinity purification to the synthesis of innovative therapeutics like PROTACs. The ability to perform gentle elution of captured biomolecules under native conditions is a significant advantage over traditional biotin-based systems, preserving the integrity of protein complexes and facilitating the study of complex biological processes. This guide provides a solid foundation for understanding and utilizing this compound in your research endeavors.

References

An In-depth Technical Guide to the Mechanism and Application of Amine-PEG3-Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amine-PEG3-Desthiobiotin, a versatile tool in biotechnology and drug development. We will delve into its mechanism of action, its key components, and provide detailed protocols for its use in affinity-based applications.

Core Concepts: Understanding this compound

This compound is a trifunctional molecule composed of three key moieties: a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin headgroup.[1][2] This combination of features makes it an invaluable reagent for the reversible capture and purification of biomolecules.

-

Desthiobiotin: A sulfur-free analog of biotin, desthiobiotin binds to streptavidin with high specificity but with a significantly lower affinity compared to the nearly irreversible biotin-streptavidin interaction. This property is central to its utility, as it allows for the gentle elution of captured molecules under mild, non-denaturing conditions.[3][4][5]

-

Amine Group: The terminal primary amine serves as a reactive handle for covalent conjugation to target molecules.[1][2] This is typically achieved by forming a stable amide bond with a carboxyl group on the target biomolecule, often facilitated by coupling reagents like EDC and NHS.

-

PEG3 Spacer: The short polyethylene glycol linker provides several advantages. It increases the hydrophilicity and solubility of the entire conjugate, which can be beneficial when working with sensitive biomolecules.[1][6] The spacer also reduces steric hindrance, allowing for more efficient binding of the desthiobiotin moiety to streptavidin.

The primary mechanism of action revolves around the reversible, high-affinity interaction between desthiobiotin and streptavidin. This allows for the capture of a desthiobiotin-labeled molecule onto a streptavidin-functionalized solid support, such as magnetic beads or agarose (B213101) resin. Subsequent elution is achieved by competitive displacement with free biotin, which has a much higher affinity for streptavidin and readily displaces the desthiobiotin-tagged molecule.[3][4][5]

Quantitative Data: Binding Affinities

The key to desthiobiotin's utility lies in its distinct binding kinetics with streptavidin compared to biotin. This allows for a "soft-release" characteristic, which is particularly advantageous in pull-down experiments as it minimizes the co-purification of endogenously biotinylated molecules.[5]

| Ligand | Protein | Dissociation Constant (Kd) | Elution Conditions |

| Desthiobiotin | Streptavidin | ~10⁻¹¹ M | Mild (e.g., competitive elution with free biotin) |

| Biotin | Streptavidin | ~10⁻¹⁵ M | Harsh (denaturing conditions) |

Experimental Protocols

Conjugation of this compound to a Target Protein

This protocol describes the covalent attachment of this compound to a protein with accessible carboxyl groups using EDC/NHS chemistry.

Materials:

-

Target protein in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 1-5 mg/mL.

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in the reaction buffer.

-

-

Activation of Carboxyl Groups:

-

Add EDC and NHS (or Sulfo-NHS) to the protein solution to final concentrations of 2 mM and 5 mM, respectively.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated protein solution. A 10- to 50-fold molar excess of the amine-PEG linker over the protein is a good starting point, but the optimal ratio should be determined empirically.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a concentrated, non-amine buffer (e.g., phosphate (B84403) buffer).

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching: Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and other reaction components using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Affinity Purification/Pull-Down Assay of a Desthiobiotinylated Protein

This protocol outlines the capture of a desthiobiotin-labeled "bait" protein and its interacting partners ("prey") using streptavidin-coated magnetic beads.

Materials:

-

Desthiobiotin-labeled protein ("bait")

-

Cell lysate or protein mixture containing the "prey" protein

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM free biotin)

-

Magnetic stand

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer an appropriate volume of the bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

-

Wash the beads three times with 1 mL of Binding/Wash Buffer, each time pelleting the beads with the magnetic stand and removing the supernatant.

-

-

Binding of Desthiobiotinylated Protein:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the desthiobiotin-labeled "bait" protein to the bead suspension. The optimal amount of bait protein should be determined empirically, but a starting point of 10-50 µg per 50 µL of bead slurry is common.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the streptavidin beads.

-

Pellet the beads using the magnetic stand and remove the supernatant (this is the "flow-through" and can be saved for analysis).

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Incubation with Prey Protein:

-

Resuspend the beads with the bound bait protein in the cell lysate or protein mixture containing the "prey" protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

Pellet the beads using the magnetic stand and remove the supernatant (this contains unbound prey proteins).

-

Wash the beads three to five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the Elution Buffer (containing free biotin) to the beads.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to displace the desthiobiotin-tagged protein complex from the streptavidin beads.

-

Pellet the beads with the magnetic stand and carefully collect the supernatant, which contains the eluted bait and prey proteins.

-

The eluted proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

-

Visualizations

Signaling Pathway: Reversible Binding Mechanism

Caption: Reversible binding and competitive elution of a desthiobiotin-tagged protein.

Experimental Workflow: Affinity Purification

References

An In-depth Technical Guide to the Desthiobiotin-Streptavidin Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the desthiobiotin-streptavidin interaction, a cornerstone of modern biotechnology and drug discovery. We will delve into the quantitative biochemical parameters that govern this interaction, detail common experimental protocols, and visualize the underlying workflows. This guide is intended to equip researchers with the foundational knowledge required to effectively leverage this versatile molecular tool.

Core Principles of the Desthiobiotin-Streptavidin Interaction

The interaction between desthiobiotin and streptavidin is a powerful tool for the reversible capture and purification of biomolecules. Desthiobiotin, a sulfur-free analog of biotin (B1667282), binds to the same site on the streptavidin protein but with a significantly lower affinity. This key difference allows for the gentle elution of desthiobiotin-tagged molecules using an excess of free biotin, a feature that distinguishes it from the nearly irreversible bond formed between biotin and streptavidin.

Streptavidin is a tetrameric protein, with each of its four subunits capable of binding one molecule of biotin or its analogs.[1] This multivalent nature can enhance the avidity of the interaction in certain applications. The binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an extremely low dissociation constant (Kd).[2] Desthiobiotin's weaker, yet still specific, binding provides a crucial advantage in applications where the recovery of the tagged molecule is desired.[3][4]

Quantitative Binding Parameters

The interaction between desthiobiotin and streptavidin can be quantitatively described by its equilibrium dissociation constant (Kd), as well as its kinetic association (k_on) and dissociation (k_off) rates. While the kinetics of the biotin-streptavidin interaction are well-characterized, specific kinetic rate constants for desthiobiotin are less commonly reported. However, the difference in their Kd values and the established reversibility of the desthiobiotin interaction point to a significantly faster dissociation rate.

| Ligand | Streptavidin Type | K_d (M) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference(s) |

| Biotin | Wild-Type | ~1 x 10⁻¹⁵ | 2.0 x 10⁷ | 6.8 x 10⁻⁵ | [2][5] |

| Desthiobiotin | Wild-Type | ~1 x 10⁻¹¹ | Not Reported | Not Reported | [1][6] |

Note: The kinetic parameters for biotin are provided for comparison. The significantly higher Kd for desthiobiotin suggests a much faster k_off rate.

Experimental Protocols

The desthiobiotin-streptavidin system is employed in a variety of experimental techniques. Below are detailed methodologies for common applications.

Desthiobiotin-Streptavidin Pull-Down Assay

This protocol outlines the general steps for capturing a protein of interest ("bait") and its interacting partners ("prey") from a complex mixture.

Materials:

-

Desthiobiotin-labeled bait protein

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (Wash buffer containing 50 mM biotin)

-

Cell lysate containing the prey protein(s)

-

Microcentrifuge tubes

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Methodology:

-

Bead Preparation:

-

Resuspend the streptavidin beads in lysis buffer.

-

Wash the beads three times with lysis buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.

-

-

Binding of Bait Protein:

-

Incubate the washed beads with the desthiobiotin-labeled bait protein for 1-2 hours at 4°C with gentle rotation. This allows the bait protein to bind to the streptavidin beads.

-

-

Capture of Prey Protein(s):

-

Add the cell lysate to the bead-bait protein complex.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow the prey protein(s) to bind to the bait protein.

-

-

Washing:

-

Separate the beads from the lysate using a magnetic rack or centrifugation.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add elution buffer to the beads and incubate for 15-30 minutes at room temperature with gentle agitation. The excess free biotin will compete with the desthiobiotin-labeled bait for binding to streptavidin, releasing the entire bait-prey complex.

-

Separate the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be used to measure the real-time association and dissociation of desthiobiotin-labeled molecules from a streptavidin-coated sensor surface.

Materials:

-

SPR instrument and sensor chip with a streptavidin-coated surface

-

Desthiobiotin-labeled analyte

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., a pulse of high concentration biotin followed by buffer wash)

Methodology:

-

System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

-

Immobilization: While a pre-coated streptavidin chip is used, the principle involves covalently attaching streptavidin to the sensor surface.

-

Analyte Injection (Association): Inject the desthiobiotin-labeled analyte at various concentrations over the sensor surface. The binding of the analyte to the immobilized streptavidin will cause a change in the refractive index, which is measured in real-time.

-

Dissociation: After the association phase, flow running buffer over the chip. The dissociation of the analyte from the streptavidin is monitored as a decrease in the SPR signal.

-

Regeneration: Inject a high concentration of free biotin to rapidly displace any remaining bound desthiobiotinylated analyte, followed by a wash with running buffer to prepare the surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and Kd values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with the binding of desthiobiotin to streptavidin, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Streptavidin solution in the sample cell

-

Desthiobiotin solution in the injection syringe

-

Matching buffer for both solutions

Methodology:

-

Sample Preparation: Prepare solutions of streptavidin and desthiobiotin in the same dialysis buffer to minimize heat of dilution effects.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Loading: Load the streptavidin solution into the sample cell and the desthiobiotin solution into the injection syringe.

-

Titration: Perform a series of small injections of the desthiobiotin solution into the streptavidin solution. The heat released or absorbed upon binding is measured for each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of desthiobiotin to streptavidin. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[7][8]

Visualizing the Workflow: Affinity Purification

The following diagram illustrates the workflow of a typical affinity purification experiment using the desthiobiotin-streptavidin system.

Conclusion

The desthiobiotin-streptavidin interaction offers a robust and versatile platform for a wide range of applications in biological research and drug development. Its key advantage lies in the reversible nature of the binding, which allows for the gentle and specific elution of captured biomolecules. By understanding the quantitative parameters of this interaction and mastering the associated experimental protocols, researchers can effectively harness this powerful tool for protein purification, interaction studies, and beyond. This guide provides the fundamental knowledge to successfully implement the desthiobiotin-streptavidin system in your research endeavors.

References

- 1. interchim.fr [interchim.fr]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. | Semantic Scholar [semanticscholar.org]

- 5. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aimspress.com [aimspress.com]

- 8. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

The Gentle Touch: Unveiling the Advantages of Amine-PEG3-Desthiobiotin in Biotinylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug discovery, the biotin-streptavidin interaction stands as a cornerstone technology for a myriad of applications, from affinity purification to sophisticated cellular imaging. However, the quasi-irreversible nature of this bond often presents a significant hurdle when the recovery of the biotinylated molecule and its interacting partners in a functional state is paramount. This guide delves into the nuanced advantages of a powerful alternative: Amine-PEG3-Desthiobiotin. We will explore its unique chemical properties, provide detailed experimental protocols, and present a clear, data-driven comparison, empowering researchers to harness the full potential of this versatile biotinylation reagent.

The Core Advantage: Reversible Binding for Gentle Elution

The primary distinction and most significant advantage of desthiobiotin over its well-known counterpart, biotin (B1667282), lies in its binding affinity to streptavidin. Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity, yet with a significantly lower affinity.[1][2][3] This "just-right" affinity allows for the efficient capture of biotinylated molecules while enabling their subsequent gentle elution under mild, non-denaturing conditions.[1][4] Elution is typically achieved through competitive displacement with free biotin, a stark contrast to the harsh, often denaturing, conditions required to disrupt the biotin-streptavidin complex.[1][4][5]

The this compound molecule further enhances this core advantage with two key functional moieties:

-

Amine Group: The terminal primary amine group provides a reactive handle for covalent conjugation to a wide range of molecules, including proteins, peptides, and other biomolecules containing accessible carboxyl groups (via EDC/NHS chemistry) or other amine-reactive functionalities.[6][7]

-

PEG3 Spacer: The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of three ethylene (B1197577) glycol units, imparts several beneficial properties. It increases the water solubility of the reagent and the resulting conjugate, reducing the likelihood of aggregation.[4][8] Furthermore, the flexible spacer arm minimizes steric hindrance, ensuring efficient binding of the desthiobiotin moiety to the streptavidin binding pocket.[8]

Quantitative Comparison: Biotin vs. Desthiobiotin

The difference in binding affinity is quantifiable and is the primary determinant of the distinct elution requirements for biotin and desthiobiotin.

| Parameter | Biotin | Desthiobiotin | Reference |

| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹⁵ M | ~10⁻¹¹ M | [1][2][3] |

| Binding Characteristic | Essentially irreversible | Reversible | [1][2][3] |

| Typical Elution Conditions | Harsh denaturants (e.g., 8M guanidine-HCl, pH 1.5), extreme pH, or boiling in SDS-PAGE loading buffer | Mild, non-denaturing conditions (e.g., competitive elution with free biotin at room temperature or 37°C) | [1][4][5] |

Experimental Protocols

I. Protein Biotinylation with this compound (via NHS Ester conjugation)

This protocol describes the biotinylation of a purified protein using an N-hydroxysuccinimide (NHS) ester-activated form of this compound. The amine group of this compound can be readily converted to an NHS ester for reaction with primary amines on the target protein.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound, NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Reagent Preparation: Immediately before use, dissolve the this compound, NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM biotinylation reagent to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a good starting point).

-

Add the calculated volume of the biotinylation reagent to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[9]

-

Purification: Remove excess, unreacted biotinylation reagent and the quenching agent by using a desalting column according to the manufacturer's instructions. The purified desthiobiotinylated protein is now ready for use.[1][9]

II. Pull-Down Assay with Desthiobiotinylated Bait Protein

This protocol outlines the use of a desthiobiotinylated "bait" protein to capture its interacting "prey" protein(s) from a cell lysate.

Materials:

-

Desthiobiotinylated bait protein (from Protocol I)

-

Streptavidin-agarose or magnetic beads

-

Cell lysate containing the prey protein(s)

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Biotin Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM d-biotin)

-

Microcentrifuge tubes or centrifuge columns

Procedure:

-

Resin Preparation:

-

Resuspend the streptavidin resin slurry.

-

Transfer a desired amount of resin to a microcentrifuge tube.

-

Wash the resin three times with Binding/Wash Buffer by centrifugation and resuspension.

-

-

Bait Protein Immobilization:

-

Add the desthiobiotinylated bait protein solution to the washed streptavidin resin.

-

Incubate for 30-60 minutes at room temperature with gentle mixing to allow the bait protein to bind to the resin.

-

Centrifuge and remove the supernatant (flow-through), which can be saved for analysis to confirm binding.

-

Wash the resin with the immobilized bait protein three times with Binding/Wash Buffer to remove any unbound bait.

-

-

Prey Protein Capture:

-

Add the cell lysate containing the prey protein(s) to the resin with the immobilized bait.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the bait-prey interaction.

-

-

Washing:

-

Centrifuge and collect the supernatant (unbound fraction).

-

Wash the resin complex three to five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the Biotin Elution Buffer to the resin.

-

Incubate for 10-30 minutes at 37°C with gentle mixing.[1]

-

Centrifuge and collect the supernatant, which contains the eluted bait and prey proteins.

-

Repeat the elution step for complete recovery.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing the Workflow and Applications

The versatility of this compound extends to various advanced applications. The following diagrams, generated using the DOT language, illustrate the experimental workflow and its role in cutting-edge research areas.

This diagram illustrates the initial biotinylation of a target protein followed by its use in a pull-down assay to isolate interacting partners.

This diagram shows the application of a desthiobiotin analog in proximity labeling techniques like BioID to map protein-protein interaction networks in living cells.

This diagram outlines the mechanism of PROTACs, where this compound can be incorporated into the linker for synthesis and purification of these chimeric molecules.[10][11]

Conclusion

This compound offers a compelling alternative to traditional biotinylation reagents, particularly in applications where the recovery of native proteins and their complexes is crucial. Its reversible binding to streptavidin, facilitated by a lower binding affinity, allows for gentle elution, preserving the integrity and function of the molecules of interest. The inclusion of a PEG spacer further enhances its utility by improving solubility and minimizing steric hindrance. For researchers in drug development and fundamental biology, mastering the use of this compound opens the door to more robust and reliable data in a wide array of applications, from interactome mapping to the development of novel therapeutics.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Pull-down assay [bio-protocol.org]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]

- 7. Desthiobiotin-PEG3-Amine, 2237234-71-6 | BroadPharm [broadpharm.com]

- 8. epicypher.com [epicypher.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

Amine-PEG3-Desthiobiotin: A Technical Guide to Solubility and Stability for Researchers

Introduction

Amine-PEG3-Desthiobiotin is a bifunctional molecule widely utilized in chemical biology and drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal primary amine for conjugation to a target protein ligand, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a desthiobiotin moiety for affinity-based applications, such as binding to streptavidin. Understanding the solubility and stability of this reagent is paramount for its effective use in experimental settings. This guide provides a comprehensive overview of these critical parameters, supported by experimental protocols and logical workflows.

Solubility Profile

The solubility of this compound is influenced by its composite structure. The PEG3 linker imparts hydrophilicity, while the desthiobiotin and the hydrocarbon chain contribute to its behavior in organic solvents.

Qualitative Solubility

Based on information from various suppliers and the general properties of its constituent parts, the qualitative solubility of this compound is summarized below.

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

Quantitative Solubility of a Related Compound

| Compound | Solvent | Solubility | Reference |

| D-Desthiobiotin | Ethanol | ~0.5 mg/mL | [3] |

| D-Desthiobiotin | DMSO | ~20 mg/mL | [3] |

| D-Desthiobiotin | DMF | ~20 mg/mL | [3] |

| D-Desthiobiotin | 1:2 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [3] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Storage Recommendations

The compound should be stored in a dry, dark environment. For long-term storage, -20°C is recommended to prevent degradation.[1][4][5][6] It is stable for several weeks at ambient temperature, which is suitable for shipping.[4] Stock solutions, particularly in aqueous buffers, are not recommended for long-term storage; it is best to prepare them fresh.[3]

Chemical Stability

The primary amine and the PEG linker are the most likely sites of chemical degradation. The amine group can be susceptible to oxidation and reaction with atmospheric carbon dioxide. The polyethylene glycol chain can undergo auto-oxidation, especially in the presence of metal ions and light, leading to chain cleavage.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method for assessing the thermodynamic solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaking incubator

-

Microcentrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing PBS. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the sample for 24-48 hours to allow the solution to reach equilibrium.

-

After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol uses stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC-MS or a similar analytical system

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS to identify and quantify the parent compound and any degradation products.

Application in PROTAC Development: The Ubiquitin-Proteasome Pathway

This compound is a key component in the synthesis of PROTACs, which function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

A PROTAC molecule consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker such as this compound. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

References

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 6. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Role of the PEG3 Linker in Amine-PEG3-Desthiobiotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG3-Desthiobiotin is a versatile heterobifunctional chemical tool crucial in various bioconjugation and drug discovery applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and in affinity-based protein isolation. This molecule is composed of three key functional components: a primary amine for covalent attachment to target molecules, a desthiobiotin moiety for reversible, high-affinity binding to streptavidin, and a central triethylene glycol (PEG3) linker. While the terminal groups provide the reactive and binding functionalities, the PEG3 linker is a critical determinant of the overall performance and physicochemical properties of the resulting conjugate. This in-depth technical guide elucidates the multifaceted role of the PEG3 linker, presenting key data, experimental methodologies, and visual workflows to empower researchers in its effective application.

The PEG3 linker, a short, hydrophilic chain, imparts several advantageous properties. It enhances the aqueous solubility of the molecule and its conjugates, which is particularly beneficial for large, often hydrophobic molecules like PROTACs.[1][2] Furthermore, the flexibility and defined length of the PEG3 spacer help to minimize non-specific binding and provide optimal spatial orientation for effective interaction between the conjugated partners, such as a target protein and an E3 ligase in a PROTAC complex.[2][3] Its biocompatibility and low immunogenicity make it a favored component in biological systems.[4]

Core functionalities of this compound

The utility of this compound stems from the distinct roles of its constituent parts, bridged by the pivotal PEG3 linker.

-

Primary Amine (NH2): This functional group serves as a versatile handle for covalent conjugation to a variety of molecules, most commonly those containing carboxylic acids, through the formation of a stable amide bond. This reaction is typically facilitated by coupling reagents like EDC or HATU.[5][6]

-

Desthiobiotin: As a sulfur-free analog of biotin (B1667282), desthiobiotin binds to streptavidin and avidin (B1170675) with high specificity but with a lower affinity compared to biotin.[7][8] This property is highly advantageous for applications requiring the gentle elution of captured biomolecules, as displacement can be readily achieved with a solution of free biotin under mild, non-denaturing conditions.[9]

-

PEG3 Linker: The triethylene glycol spacer physically separates the amine and desthiobiotin moieties. Its hydrophilic and flexible nature is key to improving the overall properties and performance of the molecule in biological applications.[3][10]

Data Presentation: Physicochemical and Binding Properties

The following tables summarize the key quantitative and qualitative data for this compound and the comparative binding affinities of desthiobiotin and biotin to streptavidin.

| Property | Value | Reference |

| Molecular Formula | C18H36N4O5 | [11] |

| Molecular Weight | 388.51 g/mol | [11] |

| CAS Number | 2237234-71-6 | [5][11] |

| Appearance | White powder or semi-solid; Light yellow viscous liquid | [10][12] |

| Solubility | Soluble in water, DMSO, and DMF | [10] |

| Purity | >95% | [5][12] |

| Ligand | Dissociation Constant (Kd) for Streptavidin | Elution Conditions | Reference |

| Desthiobiotin | ~10⁻¹¹ M | Mild (e.g., competitive displacement with free biotin) | [7][13][14] |

| Biotin | ~10⁻¹⁵ M | Harsh (denaturing conditions) | [7][14] |

Mandatory Visualizations

Molecular Structure and Functional Components

Caption: Functional components of this compound.

General Workflow for Bioconjugation

Caption: Amide bond formation via amine-carboxylic acid coupling.

Workflow for a Pull-Down Assay

Caption: Steps in a desthiobiotin-streptavidin pull-down assay.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC mechanism of action facilitated by a flexible linker.

Experimental Protocols

The following are general methodologies that can be adapted for the use of this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid) using EDC/NHS chemistry.

Materials:

-

Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., Tris-HCl, pH 7.5)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., MES). If necessary, perform a buffer exchange. The protein concentration should ideally be between 1-5 mg/mL.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

-

Immediately before use, prepare stock solutions of EDC and NHS (e.g., 100 mM) in anhydrous DMSO or DMF.

-

-

Activation of Carboxylic Acids:

-

To the protein solution, add NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated protein solution. The molar ratio of the linker to the protein may need to be optimized (a starting point is a 10- to 50-fold molar excess).

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

-

Characterization: Confirm the conjugation and determine the degree of labeling using appropriate methods such as mass spectrometry or HABA/avidin assays.

Protocol 2: General Procedure for a Pull-Down Assay Using a Desthiobiotinylated Bait Protein

This protocol outlines the steps to capture interacting "prey" proteins from a cell lysate using a "bait" protein that has been labeled with this compound.

Materials:

-

Desthiobiotinylated "bait" protein

-

Streptavidin-conjugated agarose (B213101) or magnetic beads

-

Cell lysate containing "prey" proteins

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (Binding/Wash Buffer containing 10-50 mM free biotin)

-

Microcentrifuge tubes or magnetic separator

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads in their storage buffer.

-

Transfer an appropriate amount of bead slurry to a microcentrifuge tube.

-

Wash the beads three times with Binding/Wash Buffer, pelleting the beads by centrifugation or using a magnetic separator between washes.

-

-

Immobilization of Bait Protein:

-

Add the desthiobiotinylated bait protein to the washed streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow binding.

-

Pellet the beads and remove the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Binding of Prey Proteins:

-

Add the cell lysate to the beads with the immobilized bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the Elution Buffer to the beads.

-

Incubate for 10-30 minutes at room temperature with gentle mixing. For more efficient elution, incubation at 37°C for 10 minutes can be beneficial.[14]

-

Pellet the beads and carefully collect the supernatant, which contains the eluted prey proteins and the bait protein. Repeat the elution step for complete recovery.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Protocol 3: General Workflow for PROTAC Synthesis

This protocol provides a conceptual workflow for the synthesis of a PROTAC, where this compound can be used as a component of the linker. This example assumes the synthesis involves coupling a warhead for the protein of interest (POI) and a ligand for an E3 ligase.[8]

Materials:

-

POI-targeting warhead with a reactive handle (e.g., a carboxylic acid)

-

E3 ligase ligand with a reactive handle

-

This compound (or a derivative thereof)

-

Appropriate coupling reagents (e.g., HATU, DIPEA) and solvents (e.g., DMF)

-

Purification system (e.g., HPLC)

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand and a derivative of this compound (e.g., where the amine is protected and the desthiobiotin is replaced by another reactive group like a carboxylic acid) in a suitable solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA.

-

Stir the reaction at room temperature and monitor its completion by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

-

Deprotection Step (if necessary): If a protecting group was used on the linker, remove it using appropriate chemical conditions.

-

Second Coupling Reaction:

-

Dissolve the purified E3 ligase-linker intermediate and the POI-targeting warhead in a suitable solvent.

-

Add coupling reagents to form the final PROTAC molecule.

-

Monitor the reaction by LC-MS.

-

-

Final Purification: Purify the final PROTAC compound using preparative HPLC to ensure high purity for biological assays.

-

Characterization: Confirm the structure and identity of the synthesized PROTAC using mass spectrometry and NMR.

Conclusion

The PEG3 linker in this compound is a critical component that significantly enhances the utility of this reagent in modern drug discovery and proteomics. Its ability to improve solubility, provide spatial separation, and maintain biocompatibility makes it an invaluable tool for researchers.[3][10] The principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of effective bioconjugates and the exploration of protein-protein interactions. As the field of targeted protein degradation and bioconjugation continues to evolve, the rational use of well-designed linkers like this compound will remain a cornerstone of innovation.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. researchgate.net [researchgate.net]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Desthiobiotin PEG3 amine [nanocs.net]

- 11. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Amine-PEG3-Desthiobiotin as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components—a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This technical guide provides a comprehensive overview of Amine-PEG3-Desthiobiotin, a versatile linker increasingly utilized in the design and synthesis of novel PROTACs. We will delve into its chemical properties, provide a representative synthesis protocol, and present exemplar quantitative data and detailed experimental methodologies for the characterization of PROTACs employing this linker.

Core Concepts: The Role of the Linker in PROTACs

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to its biological activity. The choice of linker impacts several key parameters:

-

Ternary Complex Formation: The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination.

-

Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC. Polyethylene glycol (PEG) linkers, such as this compound, are often employed to enhance aqueous solubility and improve pharmacokinetic profiles.

-

Selectivity: The linker can contribute to the selective degradation of a target protein, even when the POI ligand is not entirely specific.

This compound offers a unique combination of features: a flexible PEG3 chain to facilitate optimal ternary complex formation, a terminal amine group for straightforward conjugation to a ligand, and a desthiobiotin moiety. The desthiobiotin group can be utilized for affinity purification or pull-down experiments due to its reversible binding to streptavidin.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is essential for its effective incorporation into a PROTAC.

| Property | Value |

| Chemical Name | N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

| Molecular Formula | C18H36N4O5 |

| Molecular Weight | 388.5 g/mol |

| Appearance | Light yellow viscous liquid |

| Purity | >95% |

| Solubility | Soluble in DMSO and DMF |

| Storage Conditions | Store at -20°C |

Representative PROTAC Synthesis using this compound

The following is a representative, two-step protocol for the synthesis of a PROTAC, here exemplified by the conjugation of a hypothetical target protein ligand (Target Ligand-COOH) and a common E3 ligase ligand, pomalidomide (B1683931).

Step 1: Activation of Target Ligand-COOH

-

Dissolve the target protein ligand with a carboxylic acid handle (Target Ligand-COOH) (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Conjugation with this compound

-

To the activated Target Ligand-COOH solution, add this compound (1 equivalent).

-

Continue stirring the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Target Ligand-PEG3-Desthiobiotin) by flash column chromatography.

Step 3: Conjugation to Pomalidomide

-

The desthiobiotin end of the linker is not typically used for direct conjugation in the final PROTAC structure. For this example, we will assume a modification of the this compound linker where the amine is at the other end for direct conjugation. A more typical synthesis would involve a bifunctional linker. However, to illustrate the amine reactivity, we will proceed with a conceptual conjugation.

-

Dissolve the purified Target Ligand-PEG3-Desthiobiotin (assuming a free amine is now available) and a pomalidomide derivative with an appropriate reactive group (e.g., a carboxylic acid) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Work up the reaction as described in Step 2 and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides a representative example of data for a hypothetical PROTAC targeting the protein BRD4.

| PROTAC Construct | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4-PROTAC (this compound Linker) | HeLa | 50 | >90 |

| HEK293 | 75 | >85 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of a PROTAC's performance.

Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein following PROTAC treatment.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).

-

Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G agarose (B213101) beads.

-